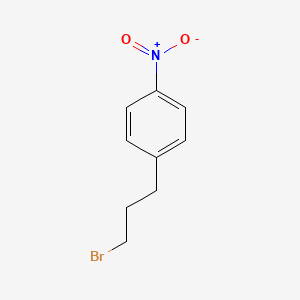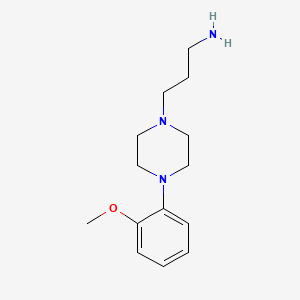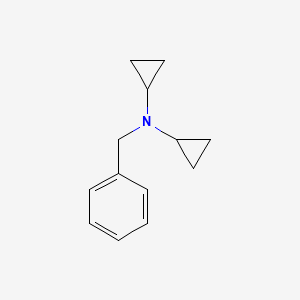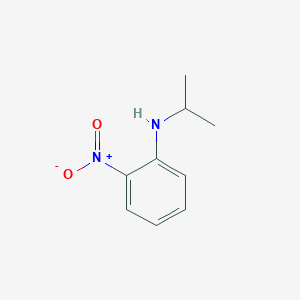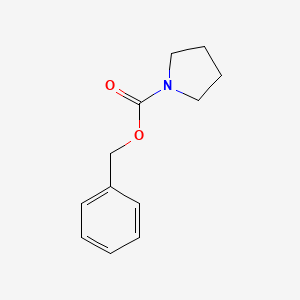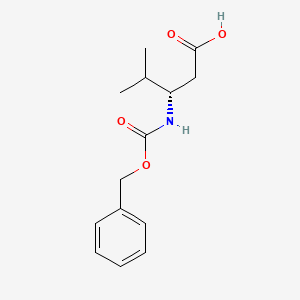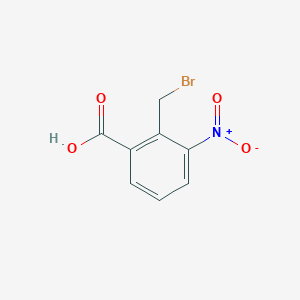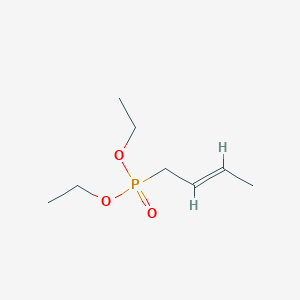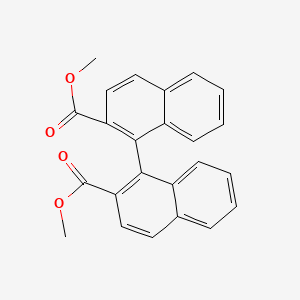
3-氯-6-氟吡啶嗪
描述
3-Chloro-6-fluoropyridazine is a chemical compound with the molecular formula C4H2ClFN2 . It has a molecular weight of 132.52 g/mol . The IUPAC name for this compound is 3-chloro-6-fluoropyridazine .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-fluoropyridazine is 1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H . The canonical SMILES structure is C1=CC(=NN=C1F)Cl .Physical And Chemical Properties Analysis
3-Chloro-6-fluoropyridazine has a molecular weight of 132.52 g/mol . It has a computed XLogP3 value of 1.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 25.8 Ų .科学研究应用
抗菌剂
研究已经探讨了类似3-氯-6-氟吡啶嗪这样的化合物在抗菌剂开发中的应用。吡啶羧酸的合成和结构活性关系已经成为焦点,其中包括氯和氟基团。这些化合物在体外显示出强大的抗菌活性,并在治疗全身感染方面表现出有效性(Matsumoto et al., 1984)。
除草活性
从各种酚合成的3-芳氧基-6-氯吡啶嗪和3-芳氧基-6-氟吡啶嗪已经展示出除草活性。研究表明,这些化合物可以在一定浓度下抑制某些植物的生长,如油菜和稗草(Yang Huazheng, 2004)。
不对称吡啶衍生物
不对称吡啶衍生物的合成,如2,4,6-三氮杂吡啶,涉及氯和氟基团。这些基团的几何参数和反应性取决于它们在吡啶环中的位置和相互取向。这些研究有助于理解化学中的分子结构和反应性(Chapyshev等人,2014)。
功能化吡啶嗪的合成
已经合成了用于药物化学潜在应用的功能化4-氟吡啶嗪。这些氟化合物可以通过亲核芳香取代进行多样化,提供一系列三取代吡啶(Feraldi‑Xypolia等人,2017)。
高度功能化氟吡啶嗪的合成
使用环加成序列合成高度功能化的5-氟吡啶嗪提供了一种有效的方法来创造新颖的吡啶嗪。这些化合物可以作为开发新型和多样化的基于吡啶嗪的结构的平台(Tran et al., 2015)。
氯二氮嗪的氟化
已经研究了包括3-氯-6-氟吡啶嗪在内的氯二氮嗪的无溶剂氟化反应,其中包括相转移催化。与以往方法相比,该方法显示出增强的产率和选择性,展示了在化学合成中的潜力(Marque et al., 2004)。
光解中的高自旋中间体
2,4,6-三氮杂-3-氯-5-氟吡啶的光解已经揭示了高自旋中间体,有助于理解分子在光激发条件下的动态和反应。这项研究有助于理解这类化合物在特定条件下的行为(Chapyshev et al., 2013)。
氯吡啶的三氮化反应
已经探讨了氯四氟吡啶与偏氮钠反应产生三氮化物。这些化合物在聚合物化学和有机合成材料中具有兴趣,展示了3-氯-6-氟吡啶嗪衍生物的多功能性(Chapyshev, 2011)。
白细胞介素-1β转化酶抑制
与3-氯-6-氟吡啶嗪相关的3-氯-4-羧胺基-6-芳基吡啶已被确认为一类新型白细胞介素-1β转化酶(ICE)抑制剂。这一发现为开发涉及ICE的疾病的新治疗药物打开了途径(Dolle et al., 1997)。
叶绿素荧光测定
涉及叶绿素荧光测定的研究,特别是用于确定三嗪抗性的研究,已经使用了类似3-氯-6-氟吡啶嗪的化合物。这项研究在农学和植物科学领域具有重要意义 (Ahrens et al., 1981)。
放射性药物合成
类似3-氯-6-氟吡啶嗪的化合物已被用于放射性药物的合成。例如,6-氟喹诺酸的合成及其转化为依诺沙星突显了这类化合物在医学成像和诊断中的潜力 (Sanchez & Rogowski, 1987)。
结构分析
对类似3-氯-6-[2-(异丙基亚甲基)肼基]吡啶嗪的化合物进行结构分析有助于理解分子几何结构和氢键模式,这对晶体学和材料科学领域至关重要 (Ather et al., 2010)。
正电子发射断层扫描(PET)成像
类似3-氯-6-氟吡啶嗪衍生物的氟-18标记氟吡啶的合成在PET成像中起着重要作用。这项研究对于开发用于各种医疗状况的新诊断工具至关重要 (Carroll et al., 2007)。
药物开发中的代谢稳定性
对某些酶的双重抑制剂的结构活性关系研究已利用了3-氯-6-氟吡啶嗪的衍生物。这项研究有助于开发更具代谢稳定性的药物 (Stec et al., 2011)。
安全和危害
3-Chloro-6-fluoropyridazine is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
It is known that pyridazinone derivatives, to which 3-chloro-6-fluoropyridazine belongs, have a broad spectrum of pharmacological activities .
Mode of Action
It has been reported that certain 6-aryl-3(2h)-pyridazinone derivatives, which may include 3-chloro-6-fluoropyridazine, inhibit calcium ion influx, a process required for the activation of platelet aggregation .
生化分析
Biochemical Properties
3-Chloro-6-fluoropyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 3-Chloro-6-fluoropyridazine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3-Chloro-6-fluoropyridazine can form hydrogen bonds and engage in π-π stacking interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 3-Chloro-6-fluoropyridazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-6-fluoropyridazine can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of proteins, thereby altering their activity and function. Furthermore, 3-Chloro-6-fluoropyridazine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell . These changes can have downstream effects on cellular metabolism, including alterations in the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-Chloro-6-fluoropyridazine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, 3-Chloro-6-fluoropyridazine can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity . This binding can be mediated by hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Additionally, 3-Chloro-6-fluoropyridazine can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and the expression of target genes . These molecular interactions can lead to changes in cellular function and physiology.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-6-fluoropyridazine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. 3-Chloro-6-fluoropyridazine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products can have different biochemical properties and effects on cells. Long-term exposure to 3-Chloro-6-fluoropyridazine can lead to adaptive responses in cells, such as changes in gene expression and metabolic pathways . These changes can influence cellular function and physiology, potentially leading to altered cellular responses to other stimuli.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-fluoropyridazine vary with different dosages in animal models. At low doses, 3-Chloro-6-fluoropyridazine can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular function . The threshold for these effects can vary depending on the specific animal model and the context of the study. It is important to carefully titrate the dosage of 3-Chloro-6-fluoropyridazine to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
3-Chloro-6-fluoropyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other metabolic pathways, influencing the flux of metabolites and the levels of key intermediates. Additionally, 3-Chloro-6-fluoropyridazine can affect the activity of enzymes involved in anabolic and catabolic pathways, leading to changes in the synthesis and degradation of biomolecules .
Transport and Distribution
The transport and distribution of 3-Chloro-6-fluoropyridazine within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, 3-Chloro-6-fluoropyridazine can bind to proteins and other biomolecules, affecting its distribution and accumulation in different cellular compartments . These interactions can influence the biochemical properties and effects of 3-Chloro-6-fluoropyridazine.
Subcellular Localization
The subcellular localization of 3-Chloro-6-fluoropyridazine is determined by various targeting signals and post-translational modifications. It can be localized to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals . The localization of 3-Chloro-6-fluoropyridazine can influence its activity and function, as different cellular compartments provide distinct biochemical environments . For example, localization to the nucleus can enable 3-Chloro-6-fluoropyridazine to interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.
属性
IUPAC Name |
3-chloro-6-fluoropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXDCKTJUUITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465332 | |
| Record name | 3-Chloro-6-fluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33097-38-0 | |
| Record name | 3-Chloro-6-fluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




